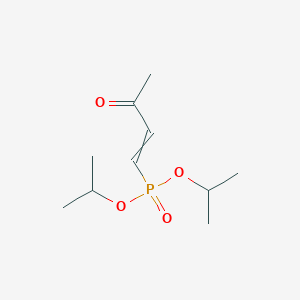
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is an organic compound with the molecular formula C10H19O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group esterified with diisopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride, followed by the addition of a suitable carbonyl compound. The reaction typically involves the following steps:
Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This step produces diisopropyl phosphite. [ 3 (\text{CH}_3)_2\text{CHOH} + \text{PCl}_3 \rightarrow [(\text{CH}_3)_2\text{CHO}]_2\text{POH} + 2\text{HCl} + (\text{CH}_3)_2\text{CHCl} ]
Addition of Carbonyl Compound: The diisopropyl phosphite is then reacted with a suitable carbonyl compound to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the diisopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of the 3-oxo-1-buten-1-yl group.
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: Contains a cyclobutane ring instead of the butenyl group.
Uniqueness
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 3-oxo-1-buten-1-yl group allows for unique interactions and reactions that are not observed with simpler phosphonate esters.
Properties
CAS No. |
89021-25-0 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-di(propan-2-yloxy)phosphorylbut-3-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-8(2)13-15(12,14-9(3)4)7-6-10(5)11/h6-9H,1-5H3 |
InChI Key |
RXDLGWVPUAZIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=CC(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















